2-chloro-4-(trifluoromethoxy)Benzonitrile
Overview
Description
2-Chloro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethoxy group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(trifluoromethoxy)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with trifluoromethoxy-containing reagents. One common method is the nucleophilic aromatic substitution reaction, where 2-chlorobenzonitrile is treated with a trifluoromethoxy source under specific conditions to introduce the trifluoromethoxy group at the para position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethoxy)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(trifluoromethoxy)benzonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-4-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group at the para position.
2-Chloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-Chloro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFIJIGOVVNMDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735907 | |
Record name | 2-Chloro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874482-94-7 | |
Record name | 2-Chloro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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